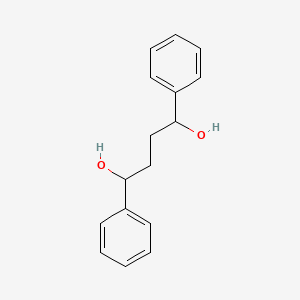

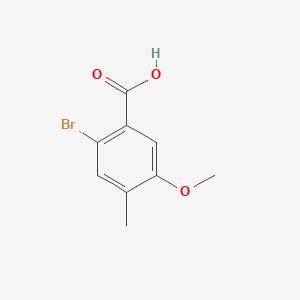

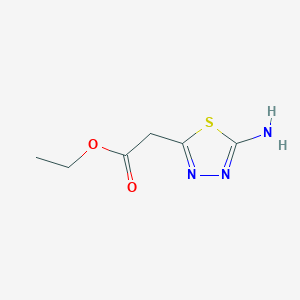

![molecular formula C9H11FOS B1267848 2-[(4-Fluorobenzyl)thio]ethanol CAS No. 203303-04-2](/img/structure/B1267848.png)

2-[(4-Fluorobenzyl)thio]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions or protective group strategies. For instance, 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been introduced as a new protecting group for alcohols, showcasing the relevance of fluorobenzyl groups in synthetic chemistry. This group is introduced via readily prepared benzyl bromide and cleaved with tetrabutylammonium fluoride, demonstrating the utility of fluorobenzyl components in complex synthesis scenarios (Crich, Li, & Shirai, 2009).

Molecular Structure Analysis

The molecular structure of compounds containing fluorobenzyl groups can be elucidated using techniques like X-ray crystallography. For example, the structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol reveals it crystallizes in the monoclinic system, indicating how fluorobenzyl derivatives may adopt specific configurations (Percino et al., 2008).

Chemical Reactions and Properties

Fluorobenzyl compounds participate in various chemical reactions, such as the Brønsted acid-catalyzed reaction of alkynyl thioethers with o-hydroxybenzyl alcohols, leading to the synthesis of valuable polysubstituted 2H-chromenes. This demonstrates the reactivity of such compounds under metal-free conditions, highlighting their chemical versatility (Hao-zhen Bu et al., 2019).

Physical Properties Analysis

The physical properties of fluorobenzyl-related compounds, such as solvatomorphism, indicate their structural adaptability. The incorporation of different solvent molecules can influence the properties and conformations of crystal lattices, showing the impact of molecular interactions on physical properties (Kamiński et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-[(4-Fluorobenzyl)thio]ethanol and related compounds are also noteworthy. For example, the interaction of alcohols with fluorophenylacetylenes reveals the importance of hydrogen bonding and the influence of fluorine substitution on the phenyl ring. This suggests that the chemical environment significantly affects the reactivity and interactions of fluorobenzyl compounds (Maity, Maity, & Patwari, 2011).

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

A study conducted by Huang Suo-yi and Tian Hua (2004) examined the antibacterial activities of a Schiff base synthesized from 4-fluorobenzaldehyde and ethanolamine. This Schiff base, which relates to the structure of 2-[(4-fluorobenzyl)thio]ethanol, demonstrated significant bacteriostasis activity against five bacteria strains, suggesting potential for developing new medicines with antibacterial properties (Huang & Tian, 2004).

Functionalization and Synthesis

Marzi et al. (2002) described the functionalization of fluorobenzyl alcohols, which includes compounds structurally similar to 2-[(4-fluorobenzyl)thio]ethanol. They highlighted methods for metalation and subsequent carboxylation, yielding new fluorobenzoic acids. This research indicates the chemical versatility and potential for synthesizing various derivatives from such compounds (Marzi, Spitaleri, Mongin, & Schlosser, 2002).

DNA Interactions and Antimicrobial Activities

Elmas et al. (2018) synthesized and characterized cyclotetraphosphazene derivatives with (4-fluorobenzyl) pendants. These compounds exhibited interactions with DNA and demonstrated antimicrobial activities against various bacterial and yeast strains. This suggests the potential for 2-[(4-fluorobenzyl)thio]ethanol derivatives in pharmacological and biochemical applications (Elmas et al., 2018).

Alcohol Protecting Group

Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, including 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This research is relevant as it demonstrates the utility of fluorobenzyl-based compounds in synthetic organic chemistry, particularly as protecting groups in complex chemical syntheses (Crich, Li, & Shirai, 2009).

Crystal Structure and Biological Activities

The crystal structure and biological activities of various fluorobenzyl compounds have been studied, suggesting their importance in material science and pharmaceuticals. These compounds have shown a wide spectrum of biological activities, indicating the potential for derivatives of 2-[(4-fluorobenzyl)thio]ethanol in these fields (Nagaraju et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOGPEPCFFSJEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30319455 |

Source

|

| Record name | 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)thio]ethanol | |

CAS RN |

203303-04-2 |

Source

|

| Record name | 2-[[(4-Fluorophenyl)methyl]thio]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30319455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

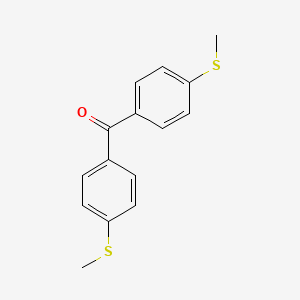

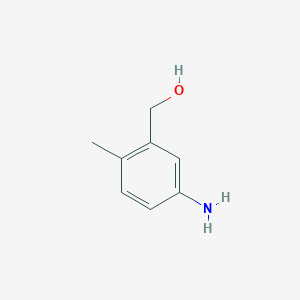

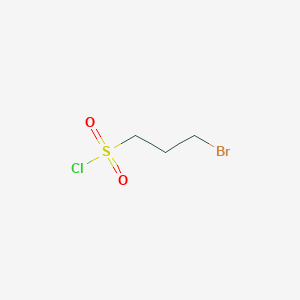

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)